1-epi-Regadenoson is a compound related to Regadenoson, which is a selective agonist of the adenosine A2A receptor. This compound is primarily recognized as an intermediate in the synthesis of impurity forms of Regadenoson. Regadenoson itself is utilized in pharmacological applications, particularly in cardiac imaging and stress testing due to its vasodilatory properties.
1-epi-Regadenoson can be synthesized through various chemical processes, including reactions involving methylamine and specific precursor compounds. The synthesis often involves careful control of conditions such as temperature and solvent to achieve desired purity and yield.
1-epi-Regadenoson falls under the category of organic compounds, specifically purines, due to its structural relationship with adenosine. It is classified as a hydrazone or an ethyl ester depending on the specific synthesis method employed.
The synthesis of 1-epi-Regadenoson typically involves the following steps:
The workup procedure includes:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and X-Ray Diffraction (XRD) are employed to characterize the purity and structure of the synthesized compound .
1-epi-Regadenoson possesses a complex molecular structure that includes:
The molecular formula for 1-epi-Regadenoson can be derived from its structural composition, which includes elements such as carbon, hydrogen, nitrogen, and oxygen. Detailed spectral data from NMR and infrared spectroscopy provide insights into its functional groups and bonding characteristics.
1-epi-Regadenoson undergoes various chemical reactions during its synthesis:
The reactions are typically monitored using chromatographic techniques to ensure completion and purity. For instance, the use of HPLC allows for real-time analysis during synthesis .
As an intermediate in Regadenoson's synthesis, 1-epi-Regadenoson does not exhibit significant biological activity on its own but serves as a precursor that can influence the pharmacological properties of the final product. The mechanism involves:
In clinical settings, Regadenoson has been shown to improve blood flow during imaging studies by selectively activating these receptors .
1-epi-Regadenoson typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on its specific form (e.g., amorphous or crystalline).
The chemical stability of 1-epi-Regadenoson varies based on environmental conditions such as pH and temperature. Analytical data from differential scanning calorimetry (DSC) indicate thermal properties that are crucial for storage and handling .
1-epi-Regadenoson is primarily utilized in research settings related to:
Its role as an intermediate highlights its importance in ensuring the efficacy and safety profiles of therapeutic agents derived from it.
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5